Cas no 1245569-27-0 (2-(4-Aminopiperidin-1-yl)-N-benzylacetamide dihydrochloride)

2-(4-Aminopiperidin-1-yl)-N-benzylacetamide dihydrochloride Chemical and Physical Properties
Names and Identifiers
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- 2-(4-aminopiperidin-1-yl)-N-benzylacetamide dihydrochloride
- 2-(4-Aminopiperidin-1-yl)-N-benzylacetamide dihydrochloride
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- MDL: MFCD17430352
- Inchi: 1S/C14H21N3O.2ClH/c15-13-6-8-17(9-7-13)11-14(18)16-10-12-4-2-1-3-5-12;;/h1-5,13H,6-11,15H2,(H,16,18);2*1H
- InChI Key: HHELTSGNCSIXPM-UHFFFAOYSA-N
- SMILES: Cl.Cl.O=C(CN1CCC(CC1)N)NCC1C=CC=CC=1
Computed Properties
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 20
- Rotatable Bond Count: 4
- Complexity: 256
- Topological Polar Surface Area: 58.4
2-(4-Aminopiperidin-1-yl)-N-benzylacetamide dihydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB413813-1g |
2-(4-Aminopiperidin-1-yl)-N-benzylacetamide dihydrochloride; . |
1245569-27-0 | 1g |
€317.00 | 2025-02-13 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1405446-1g |
2-(4-Aminopiperidin-1-yl)-N-benzylacetamide dihydrochloride |
1245569-27-0 | 95% | 1g |
¥2808.00 | 2024-08-09 | |
abcr | AB413813-1 g |
2-(4-Aminopiperidin-1-yl)-N-benzylacetamide dihydrochloride |
1245569-27-0 | 1g |
€322.50 | 2023-06-16 | ||
TRC | A128275-50mg |
2-(4-Aminopiperidin-1-yl)-N-benzylacetamide dihydrochloride |
1245569-27-0 | 50mg |
$ 95.00 | 2022-06-08 | ||
TRC | A128275-100mg |
2-(4-Aminopiperidin-1-yl)-N-benzylacetamide dihydrochloride |
1245569-27-0 | 100mg |
$ 155.00 | 2022-06-08 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1405446-250mg |
2-(4-Aminopiperidin-1-yl)-N-benzylacetamide dihydrochloride |
1245569-27-0 | 95% | 250mg |
¥1209.00 | 2024-08-09 | |
abcr | AB413813-500 mg |
2-(4-Aminopiperidin-1-yl)-N-benzylacetamide dihydrochloride |
1245569-27-0 | 500MG |
€254.60 | 2023-02-19 | ||
abcr | AB413813-500mg |
2-(4-Aminopiperidin-1-yl)-N-benzylacetamide dihydrochloride; . |
1245569-27-0 | 500mg |
€269.00 | 2025-02-13 | ||
Ambeed | A770199-1g |
2-(4-AMinopiperidin-1-yl)-n-benzylacetamide dihydrochloride |
1245569-27-0 | 95% | 1g |
$267.0 | 2024-04-25 |
2-(4-Aminopiperidin-1-yl)-N-benzylacetamide dihydrochloride Related Literature
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Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
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2. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050
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Taeil Shin,Minjun Kim,Younjae Jung,Sung June Cho,Hyunwoo Kim,Hyunjoon Song Chem. Commun., 2020,56, 14404-14407
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Xueying Zheng,Zhenyi Gu,Xuyang Liu,Zhongqiang Wang,Jiayun Wen,Xinglong Wu,Wei Luo,Yunhui Huang Energy Environ. Sci., 2020,13, 1788-1798
Additional information on 2-(4-Aminopiperidin-1-yl)-N-benzylacetamide dihydrochloride
Comprehensive Overview of 2-(4-Aminopiperidin-1-yl)-N-benzylacetamide Dihydrochloride (CAS 1245569-27-0)
2-(4-Aminopiperidin-1-yl)-N-benzylacetamide dihydrochloride (CAS 1245569-27-0) is a chemically synthesized compound with significant potential in pharmaceutical research and development. This piperidine derivative has garnered attention due to its structural versatility and potential applications in drug discovery. The compound features a benzylacetamide core linked to a 4-aminopiperidine moiety, which is known for its role in modulating biological activity. Researchers are increasingly exploring its utility in targeting specific receptors and enzymes, making it a subject of interest in modern medicinal chemistry.
In recent years, the demand for high-purity research chemicals like 2-(4-Aminopiperidin-1-yl)-N-benzylacetamide dihydrochloride has surged, driven by advancements in neuropharmacology and central nervous system (CNS) drug development. The compound's dihydrochloride salt form enhances its solubility and stability, making it suitable for in vitro and in vivo studies. Its molecular structure aligns with trends in small-molecule therapeutics, particularly in addressing unmet medical needs in neurology and oncology.
The synthesis of CAS 1245569-27-0 involves multi-step organic reactions, including amide coupling and piperidine functionalization. Analytical techniques such as HPLC, NMR, and mass spectrometry are employed to confirm its purity and identity. Given its pharmacophore characteristics, this compound is often investigated for its binding affinity to receptors like G protein-coupled receptors (GPCRs), a hot topic in drug discovery forums and academic literature.
From an SEO perspective, queries related to "2-(4-Aminopiperidin-1-yl)-N-benzylacetamide dihydrochloride supplier" or "CAS 1245569-27-0 applications" reflect growing interest among researchers. The compound's relevance to precision medicine and personalized therapeutics further elevates its profile. Discussions on platforms like ResearchGate and PubMed highlight its potential in kinase inhibition and signal transduction modulation, aligning with current trends in targeted therapy.
Quality control is paramount for 2-(4-Aminopiperidin-1-yl)-N-benzylacetamide dihydrochloride, as impurities can skew experimental outcomes. Reputable suppliers provide certificates of analysis (CoA) and ensure compliance with Good Laboratory Practice (GLP) standards. Researchers also frequently search for "CAS 1245569-27-0 solubility" and "stability under various pH conditions," underscoring the need for detailed physicochemical data.
In conclusion, 2-(4-Aminopiperidin-1-yl)-N-benzylacetamide dihydrochloride (CAS 1245569-27-0) represents a promising candidate for advancing biomedical research. Its structural features and functional groups make it adaptable for diverse therapeutic explorations, resonating with contemporary scientific inquiries into molecular docking and structure-activity relationships (SAR). As the scientific community continues to unravel its potential, this compound is poised to play a pivotal role in next-generation drug development.
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